molecular formula C9H4Cl2N2O2S B13684458 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid

Cat. No.: B13684458
M. Wt: 275.11 g/mol
InChI Key: LVLPXEBAAMLRAJ-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid (CAS 400776-23-0) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a dichloropyridine ring coupled with a thiazole carboxylic acid, a structure recognized for its significant biological potential . With a molecular formula of C 9 H 4 Cl 2 N 2 O 2 S and a molecular weight of 275.11 g/mol, it serves as a versatile precursor for the synthesis of more complex molecules . Its primary research application lies in the development of novel therapeutic agents. The compound is a key intermediate in the synthesis of thiazolyl urea compounds that have been investigated for the inhibition of abnormal cell proliferation and the treatment of cancer . The thiazole and pyridine motifs are prevalent in pharmaceuticals and are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties, making this compound particularly valuable for exploring new biological pathways and mechanisms of action . Researchers utilize this acid in coupling reactions and as a scaffold for generating targeted chemical libraries. This product is supplied with a guaranteed purity of ≥95% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H4Cl2N2O2S

Molecular Weight

275.11 g/mol

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl2N2O2S/c10-6-1-4(2-7(11)13-6)8-12-5(3-16-8)9(14)15/h1-3H,(H,14,15)

InChI Key

LVLPXEBAAMLRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the condensation of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name Core Structure Substituents Functional Group Molecular Weight (g/mol) Biological Activity/Application
This compound Pyridine 2,6-dichloro Thiazole-4-carboxylic acid ~279.1 (calculated) Potential AHR modulation (inferred)
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine 2-chloro, 6-methyl Carboxylic acid ~186.6 (calculated) Synthetic intermediate; safety data available
ITE (2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid methyl ester) () Thiazole Indole-3-carbonyl Methyl ester ~314.3 (calculated) Potent AHR agonist

Key Observations:

Core Structure Differences: The target compound’s pyridine core contrasts with the pyrimidine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid and the thiazole-indole hybrid in ITE.

Functional Group Impact :

  • The carboxylic acid group in the target compound may enhance water solubility and bioavailability relative to ITE’s methyl ester, which requires hydrolysis for activation .
  • ITE’s indole moiety facilitates strong AHR activation due to planar aromaticity, whereas the target compound’s pyridine-thiazole system may exhibit distinct binding kinetics .

AHR Signaling Context ()

ITE, a structurally related thiazole-containing compound, is a well-characterized AHR agonist with an EC₅₀ of ~0.3 nM in reporter assays . However, the absence of an indole group and the presence of electron-withdrawing chlorine atoms may reduce binding affinity compared to ITE .

Critical Notes and Limitations

Data Gaps : Direct experimental data on this compound’s biological activity or synthetic applications are scarce. Inferences are drawn from structural analogs .

Electrochemical Properties : Computational modeling (e.g., DFT studies) could further clarify the compound’s reactivity and stability compared to its analogs.

Biological Activity

2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9_9H4_4Cl2_2N2_2O2_2S
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 400776-23-0
PropertyValue
Molecular Weight275.11 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. It has been noted for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in cellular signaling pathways. PDE inhibitors are known to modulate inflammatory responses and have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and altering cell cycle dynamics .

Anti-inflammatory Effects

Thiazole derivatives have demonstrated significant anti-inflammatory effects. The compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation. For instance, it has been shown to lower levels of TNF-alpha and IL-6 in animal studies .

Antidiabetic Properties

Some studies suggest that thiazole compounds can enhance insulin sensitivity and improve lipid profiles in diabetic models. For example, a related thiazole derivative was found to ameliorate hyperglycemia and restore normal levels of triglycerides and cholesterol in diabetic rats . This suggests potential for therapeutic applications in managing diabetes mellitus.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effects of thiazole derivatives on cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations (IC50 values). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Inflammation Modulation :
    In a model of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and improved histopathological outcomes in tissues affected by inflammation.
  • Diabetes Management :
    A recent study focused on the impact of thiazole derivatives on glucose metabolism in diabetic rats. The results indicated that treatment with these compounds led to improved insulin sensitivity and a reduction in hyperlipidemia, suggesting their potential use as adjunct therapy for diabetes management.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic Acid, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via cyclocondensation of substituted pyridinyl precursors with thiazole-forming reagents (e.g., thiourea derivatives). Key steps include:

  • Precursor activation : Use of 2,6-dichloropyridine-4-carbaldehyde as a starting material, followed by condensation with cysteine derivatives or thioamides.
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for aldehyde to thioamide) and employ microwave-assisted synthesis to reduce reaction time and improve purity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or preparative HPLC for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^13C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm for –COOH).
  • FTIR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 2550–2650 cm1^{-1} (–SH, if intermediates are present).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M-H]^- at m/z 289.94 for C9_9H5_5Cl2_2N2_2O2_2S) .

Q. What are its primary applications in biochemical research?

Answer:

  • Enzyme inhibition : Used to study interactions with cytochrome P450 isoforms or kinases due to its heterocyclic scaffold .
  • AHR modulation : Acts as a structural analog of ITE (2-(1′H-indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester), a known aryl hydrocarbon receptor (AHR) ligand, for immune regulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antioxidant efficacy)?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against S. aureus and E. coli) and DPPH/ABTS assays for antioxidant activity .
  • Structural analogs : Compare with derivatives like 2-(4-chlorophenyl)thiazole-4-carboxylic acid to isolate substituent effects (e.g., dichloropyridine vs. chlorophenyl groups) .
  • ADMET profiling : Validate in silico predictions (e.g., LogP ~2.1 for moderate lipophilicity) with in vitro permeability assays .

Q. What experimental design considerations are critical for in vivo studies targeting autoimmune diseases?

Answer:

  • Dose optimization : Start with 5–20 mg/kg in murine EAE (experimental autoimmune encephalomyelitis) models, monitoring AHR activation via CYP1A1 upregulation .
  • Control groups : Include ITE or TCDD as positive AHR agonists and antagonists like CH223191.
  • Toxicity screening : Assess hepatotoxicity via serum ALT/AST levels and renal function (BUN/creatinine) .

Q. How can researchers address solubility challenges in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) with sodium bicarbonate (pH 7.4) to enhance solubility .
  • Prodrug strategies : Synthesize methyl/ethyl esters (e.g., this compound ethyl ester) for in vivo hydrolysis studies .

Methodological Challenges in Data Interpretation

Q. How to differentiate between direct enzyme inhibition and off-target effects in kinase assays?

Answer:

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 50+ kinases.
  • Competitive binding assays : Employ ATP-competitive inhibitors (e.g., staurosporine) as controls.
  • Structural analysis : Perform molecular docking (PDB ID: 3D structures of target kinases) to validate binding poses .

Q. What strategies validate computational predictions of metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and measure t1/2_{1/2} using LC-MS/MS.
  • CYP inhibition studies : Screen against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., dibenzylfluorescein) .

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